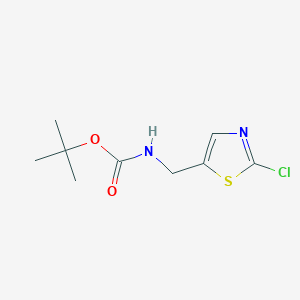

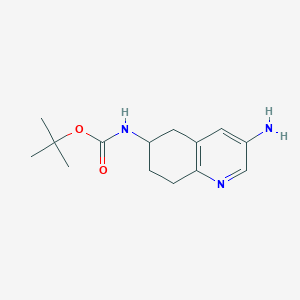

![molecular formula C12H17Cl2FN6 B1448266 1-{[1-(4-fluorofenil)-1H-tetrazol-5-il]metil}piperazina dihidrocloruro CAS No. 1351614-10-2](/img/structure/B1448266.png)

1-{[1-(4-fluorofenil)-1H-tetrazol-5-il]metil}piperazina dihidrocloruro

Descripción general

Descripción

“1-{[1-(4-fluorophenyl)-1H-tetrazol-5-yl]methyl}piperazine dihydrochloride” is a compound with the molecular formula C12H17Cl2FN6 . It has a molecular weight of 335.21 g/mol . The compound is also known by other names such as “1351614-10-2”, “1- [ [1- (4-fluorophenyl)tetrazol-5-yl]methyl]piperazine;dihydrochloride”, and "1- ( [1- (4-FLUOROPHENYL)-1H-TETRAZOL-5-YL]METHYL)PIPERAZINE DIHYDROCHLORIDE" .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, 1-[bis(4-fluorophenyl)-methyl]piperazine derivatives were synthesized under mild conditions using different aryl/alkyl halides and heterocyclic alkyl halides with 1-[bis(4-fluorophenyl)-methyl]piperazine in the presence of powdered potassium carbonate in N,N-dimethylformamide .Molecular Structure Analysis

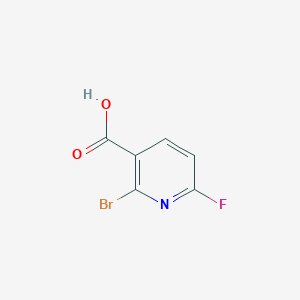

The compound has a complex structure with several functional groups. The InChI string for the compound is “InChI=1S/C12H15FN6.2ClH/c13-10-1-3-11 (4-2-10)19-12 (15-16-17-19)9-18-7-5-14-6-8-18;;/h1-4,14H,5-9H2;2*1H” and the canonical SMILES string is "C1CN (CCN1)CC2=NN=NN2C3=CC=C (C=C3)F.Cl.Cl" .Physical And Chemical Properties Analysis

The compound has several computed properties. It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 6 . The compound has a rotatable bond count of 3 . The exact mass of the compound is 334.0875781 g/mol and the monoisotopic mass is also 334.0875781 g/mol . The topological polar surface area of the compound is 58.9 Ų .Aplicaciones Científicas De Investigación

Síntesis de piperazina N,N-disustituida

Este compuesto se ha utilizado en la síntesis de piperazina N,N-disustituida . Las piperazinas son una clase de compuestos orgánicos que contienen un anillo de seis miembros con dos átomos de nitrógeno en posiciones opuestas en el anillo. Las piperazinas N,N-disustituidas tienen una amplia gama de aplicaciones en química medicinal debido a sus propiedades bioactivas.

Principal metabolito de la niaprazina

El compuesto es un metabolito principal de la niaprazina , un fármaco sedante e hipnótico. La niaprazina se utiliza principalmente en el tratamiento de los trastornos del sueño. El metabolismo de la niaprazina en el cuerpo produce este compuesto, que puede contribuir a los efectos terapéuticos del fármaco.

Antagonistas de las quimiocinas

El compuesto se puede utilizar como precursor en la síntesis de antagonistas de las quimiocinas . Las quimiocinas son una familia de pequeñas citoquinas o proteínas secretadas por las células. Su función es inducir la quimiotaxis dirigida en células sensibles cercanas. Los antagonistas de las quimiocinas se pueden utilizar en el tratamiento de enfermedades inflamatorias, como la artritis reumatoide y la psoriasis.

Pirido[1,2-a]benzimidazoles

También se puede utilizar en la síntesis de pirido[1,2-a]benzimidazoles , que han mostrado actividad citotóxica y antiplasmódica. Estos compuestos podrían utilizarse potencialmente en el desarrollo de nuevos fármacos anticancerígenos y antimaláricos.

Derivados de la pirimidina

El compuesto se puede utilizar en la síntesis de derivados de la pirimidina , que se ha encontrado que inhiben la colinesterasa y la agregación de Aβ. Estas propiedades los convierten en candidatos potenciales para el tratamiento de la enfermedad de Alzheimer.

Derivados del ácido clorocojico

Por último, se puede utilizar en la síntesis de derivados del ácido clorocojico , que han mostrado actividades antibacterianas y antivirales. Estos compuestos podrían utilizarse en el desarrollo de nuevos antibióticos y fármacos antivirales.

Safety and Hazards

The compound is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity and can cause skin corrosion/irritation and serious eye damage/eye irritation . It can also cause specific target organ toxicity (single exposure) with the target organs being the respiratory system .

Mecanismo De Acción

Target of Action

The primary target of 1-{[1-(4-fluorophenyl)-1H-tetrazol-5-yl]methyl}piperazine dihydrochloride is the H1 receptor . This receptor is a protein that binds histamine, a compound released by cells in response to injury and in allergic and inflammatory reactions, causing contraction of smooth muscle and dilation of capillaries.

Mode of Action

1-{[1-(4-fluorophenyl)-1H-tetrazol-5-yl]methyl}piperazine dihydrochloride acts as an antagonist at the H1 receptor . It has a higher affinity to H1 receptors than histamine, meaning it can outcompete histamine for binding sites on the receptor . By blocking the H1 receptor, it prevents histamine from binding and exerting its effects, thereby reducing allergic reactions .

Biochemical Pathways

The compound’s action on the H1 receptor affects the histamine-mediated biochemical pathway . By blocking the H1 receptor, it inhibits the downstream effects of histamine, which include vasodilation, bronchoconstriction, and increased vascular permeability . This can help to alleviate symptoms of allergies.

Pharmacokinetics

It is known that the compound is well absorbed from the gut . It has a high protein binding rate of over 99% , and it is mainly metabolized by CYP2D6 . The elimination half-life ranges from 5 to 15 hours after a single dose, and from 18 to 19 days after multiple doses . The compound is excreted in the feces, with less than 1% excreted in the urine .

Result of Action

The result of the action of 1-{[1-(4-fluorophenyl)-1H-tetrazol-5-yl]methyl}piperazine dihydrochloride is a reduction in the symptoms of allergies. By blocking the H1 receptor, it prevents histamine from exerting its effects, which include vasodilation, bronchoconstriction, and increased vascular permeability . This can help to alleviate symptoms such as itching, sneezing, runny nose, and watery eyes.

Action Environment

The action of 1-{[1-(4-fluorophenyl)-1H-tetrazol-5-yl]methyl}piperazine dihydrochloride can be influenced by various environmental factors. For example, the presence of other drugs that also act on the H1 receptor could potentially affect its efficacy . Additionally, individual factors such as the patient’s age, health status, and genetic makeup could also influence how the compound is metabolized and excreted . .

Propiedades

IUPAC Name |

1-[[1-(4-fluorophenyl)tetrazol-5-yl]methyl]piperazine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15FN6.2ClH/c13-10-1-3-11(4-2-10)19-12(15-16-17-19)9-18-7-5-14-6-8-18;;/h1-4,14H,5-9H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPLSWNQSTBZPKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)CC2=NN=NN2C3=CC=C(C=C3)F.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17Cl2FN6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

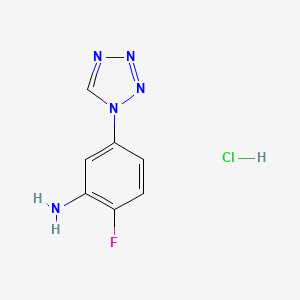

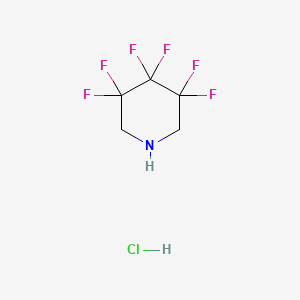

![5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-sulfonyl chloride](/img/structure/B1448185.png)

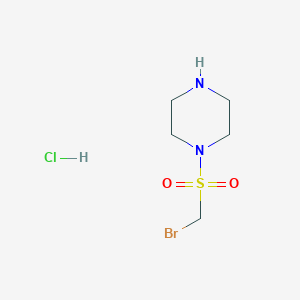

![3-Bromo-1H-pyrrolo[3,2-C]pyridin-4-amine](/img/structure/B1448191.png)

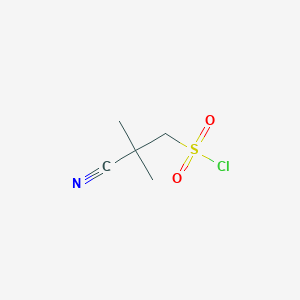

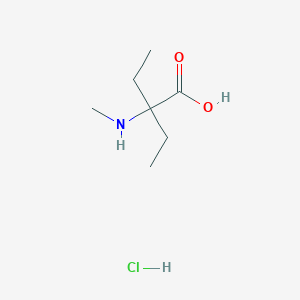

![4',4'-dimethyl-3',4'-dihydro-2'H-spiro[cyclopropane-1,1'-naphthalene]-2-ylmethanamine hydrochloride](/img/structure/B1448201.png)

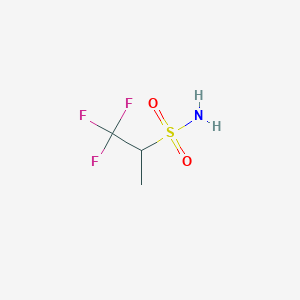

![(2R,6R)-6-[(3S,10S,12S,13R,14R,17R)-3,12-Dihydroxy-4,4,10,13,14-pentamethyl-7,11,15-trioxo-1,2,3,5,6,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxoheptanoic acid](/img/structure/B1448204.png)

![[8-(Glycidyloxy)-n-octyl]trimethoxysilane](/img/structure/B1448206.png)